molecular formula C25H25N3O B2472712 3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide CAS No. 1795300-89-8

3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide

Cat. No.: B2472712
CAS No.: 1795300-89-8
M. Wt: 383.495
InChI Key: ICTSDAJLQDFPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various synthetic strategies, including cyclization reactions and cross-coupling reactions. For instance, the pyrrolo[2,3-b]pyridine core can be synthesized via a transition-metal-free strategy involving the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis platforms and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.

Properties

IUPAC Name

3,3-diphenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c29-24(26-16-8-17-28-18-14-22-13-7-15-27-25(22)28)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-15,18,23H,8,16-17,19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSDAJLQDFPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCCN2C=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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